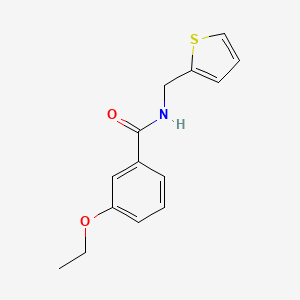

3-ethoxy-N-(2-thienylmethyl)benzamide

Descripción general

Descripción

3-ethoxy-N-(2-thienylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique chemical properties.

Aplicaciones Científicas De Investigación

Antioxidant Properties

3-ethoxy-N-(2-thienylmethyl)benzamide: exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants neutralize free radicals, reducing cellular damage and potentially preventing diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. In vitro tests against gram-positive and gram-negative bacteria revealed its effectiveness. Understanding its mechanism of action and specific targets could lead to novel antibacterial therapies .

Metal Chelation

One of the benzamide derivatives demonstrated effective metal chelate activity. Metal chelators play a role in treating heavy metal poisoning, managing iron overload disorders, and potentially influencing cancer therapy .

Drug Discovery

Given the diverse pharmacological activities associated with benzamides, further exploration of 3-ethoxy-N-(2-thienylmethyl)benzamide may uncover its potential as a drug candidate. Researchers can investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles .

Industrial Applications

Amides find applications beyond medicine. In industrial sectors like plastics, rubber, paper, and agriculture, benzamides contribute to various processes. Investigating how this compound interacts with materials or enhances industrial processes could be valuable .

Biological Molecules and Proteins

Understanding how 3-ethoxy-N-(2-thienylmethyl)benzamide interacts with biological molecules, including proteins, can shed light on its potential therapeutic applications. It might modulate specific protein functions or pathways .

Synthetic Intermediates

Benzamides often serve as intermediates in organic synthesis. Researchers can explore their reactivity, transformations, and applications in creating more complex molecules .

Other Potential Fields

Consider investigating this compound’s effects on platelet activity, anti-inflammatory properties, and its role in specific diseases or conditions. Collaborations across disciplines could reveal novel applications .

Mecanismo De Acción

Target of Action

3-ethoxy-N-(2-thienylmethyl)benzamide, also known as ethenzamide, is a commonly used analgesic and anti-inflammatory drug . It is used to alleviate fever, headache, and other minor pains .

Mode of Action

Like other analgesics, it is believed to work by reducing the production of prostaglandins, chemicals that cause inflammation and pain in the body .

Biochemical Pathways

A study has shown that a specific antagonist of the TRPM8 receptor, which is structurally similar to 3-ethoxy-N-(2-thienylmethyl)benzamide, suppresses the growth and metastasis of osteosarcoma cells by repressing the Transforming Growth Factor β (TGFβ) signaling pathway . This suggests that 3-ethoxy-N-(2-thienylmethyl)benzamide may have similar effects on this pathway.

Result of Action

The primary result of the action of 3-ethoxy-N-(2-thienylmethyl)benzamide is the relief of minor pains such as headaches and fever . In the context of cancer treatment, it may suppress the growth and metastasis of cancer cells .

Propiedades

IUPAC Name |

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNQBWCJVBVMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-N-(thiophen-2-ylmethyl)benzamide | |

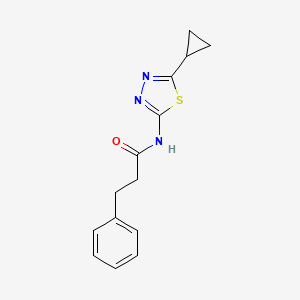

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

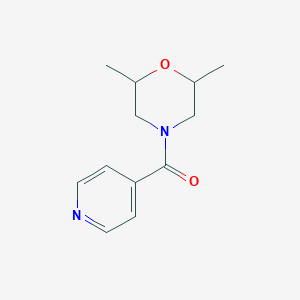

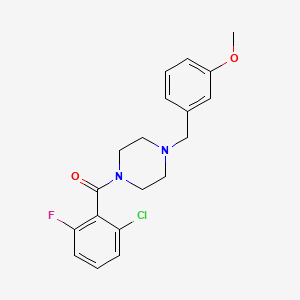

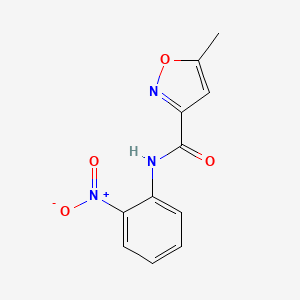

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180856.png)

![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180870.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4180883.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180896.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)

![2-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-furamide](/img/structure/B4180961.png)

![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)